3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one
Description
Properties
CAS No. |
1087789-16-9 |
|---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
3-propan-2-yl-3-azabicyclo[3.2.1]octan-8-one |
InChI |
InChI=1S/C10H17NO/c1-7(2)11-5-8-3-4-9(6-11)10(8)12/h7-9H,3-6H2,1-2H3 |
InChI Key |
PKRSHJSQEQZFSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC2CCC(C1)C2=O |
Origin of Product |
United States |
Preparation Methods
Classical Robinson-Schoepf Cyclization
The most widely reported synthesis of 3-(propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one utilizes a Robinson-Schoepf cyclization strategy. This method, detailed in Zeneca Limited’s patent (US5922732), involves the condensation of diisopropylamine with acetonedicarboxylic acid in the presence of 2,5-dimethoxytetrahydrofuran under acidic conditions.
Reaction Mechanism and Conditions
- In situ generation of succinaldehyde : 2,5-Dimethoxytetrahydrofuran undergoes acid-catalyzed hydrolysis to produce succinaldehyde, a critical diamine precursor.
- Mannich-type cyclization : Diisopropylamine reacts with succinaldehyde and acetonedicarboxylic acid in aqueous hydrochloric acid (2M), forming the bicyclic imine intermediate.
- Ketone formation : Prolonged stirring (9 days total) facilitates tautomerization and oxidation, yielding the target ketone.
Key Parameters:
- Temperature : Ambient (20–25°C)
- Catalysts : Hydrochloric acid (2M) and sodium acetate (buffering agent)
- Yield : 3.37 g from 16.5 g 2,5-dimethoxytetrahydrofuran (~20% isolated yield after distillation).
Purification:
Industrial-Scale Manufacturing and Optimization
Muby Chemicals and GlpBio report large-scale production of 3-(propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one, emphasizing process efficiency and purity.
Industrial Protocol Highlights:
- Batch size : Up to 100 kg scale.
- Solvent systems : Ethanol/water mixtures for cost-effective extraction.
- Quality control : HPLC purity >98%, with residual solvent limits <0.1%.
Physical Properties:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 254.7 ± 15.0°C | |
| Density | 1.028 ± 0.06 g/cm³ | |
| pKa | 9.09 ± 0.20 | |
| Flash Point | 89.7 ± 14.5°C |
Alternative Synthetic Routes
Reductive Amination of Tropinone Derivatives
Though less common, reductive amination of 8-azabicyclo[3.2.1]octan-3-one with isopropylamine has been proposed. However, this route suffers from low regioselectivity and competing N-alkylation.
Mitsunobu Coupling for Functionalization
Post-synthetic modification via Mitsunobu reactions (e.g., DEAD/PPh₃ systems) enables introduction of aryl or heteroaryl groups at the 3-position, though this is more relevant for derivative synthesis than the parent compound.
Analytical Characterization
Modern protocols employ combined spectroscopic techniques for structural validation:
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Neuropharmacological Research
The compound has been studied for its potential effects on neurotransmitter systems. It shows promise as a ligand for various receptors involved in neurological disorders:
- Dopamine Transporter (DAT) : Research indicates that derivatives of this compound may exhibit selective binding to dopamine transporters, which are crucial in the treatment of disorders such as Parkinson's disease and schizophrenia .
- Serotonin Transporter (SERT) : Similar studies have explored its interaction with serotonin transporters, suggesting potential applications in treating depression and anxiety disorders .
2. Anticancer Potential
Preliminary studies have suggested that 3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one may possess anticancer properties:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
- In Vitro Studies : In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines, indicating a potential role in cancer therapeutics.
Synthetic Chemistry Applications
The compound serves as an important building block in organic synthesis:
1. Synthesis of Novel Compounds
Due to its bicyclic structure, it can be utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The unique structural features allow for modifications that can lead to compounds with enhanced biological activities.
Study 1: Neurotransmitter Interaction
A study investigated the binding affinity of 3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one derivatives at dopamine and serotonin transporters. Results indicated that specific modifications to the bicyclic structure could enhance selectivity and potency against these targets.
Study 2: Anticancer Activity
In a recent study, the compound was tested against several cancer cell lines, including breast and colorectal cancer cells. The results showed significant growth inhibition with IC50 values indicating high efficacy, particularly in colorectal cancer cells.
Data Summary Table
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one involves its interaction with specific molecular targets and pathways. The nitrogen atom in its structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. This makes it a valuable compound in drug design and other applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Bicyclic Framework
3-tert-Butyl-3-azabicyclo[3.2.1]octan-8-one
- Structure : The tert-butyl group replaces the isopropyl substituent at the 3-position.
- Molecular Formula: C₁₁H₁₉NO (MW: 181.27 g/mol) .
- Used as a versatile small-molecule scaffold in drug discovery .
3-Benzyl-3-azabicyclo[3.2.1]octan-8-one
- Structure : A benzyl group replaces the isopropyl substituent.
- Molecular Formula: C₁₄H₁₇NO (MW: 215.29 g/mol) .
- Key Differences :
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one
- Structure : Positional isomer with the isopropyl group on the 8-nitrogen and a ketone at the 3-position.
- Molecular Formula: C₁₀H₁₇NO (MW: 167.25 g/mol) .
- Key Differences :
Functional Group Modifications
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
- Structure : An ester group replaces the ketone at the 8-position.
- Molecular Formula: C₁₀H₁₅NO₃ (MW: 197.23 g/mol) .
3-Boc-3-azabicyclo[3.2.1]octan-8-one
Bioactive Derivatives
Maraviroc Analogs
- Example : 3-[3-Methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octane
- Structure : Incorporates a triazole ring linked to the bicyclic core.
- Key Differences :
Gamma-Secretase Modulators
Data Tables
Table 1. Structural and Physicochemical Comparison
Biological Activity
3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one, also known by its IUPAC name 3-isopropyl-3-azabicyclo[3.2.1]octan-8-one, is a bicyclic compound with the molecular formula CHNO and a molecular weight of 167.25 g/mol. This compound has garnered interest due to its potential biological activities, particularly in pharmacology.
Pharmacological Potential
Research into the biological activity of 3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one has highlighted several key areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties, particularly against Gram-positive and Gram-negative bacteria, which is crucial in combating antibiotic resistance .
- Vasopressin Receptor Antagonism : A related series of compounds based on the azabicyclo structure have been identified as selective antagonists for the vasopressin V(1A) receptor, indicating potential applications in treating conditions like hypertension and heart failure .
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that its action may involve modulation of neurotransmitter systems or inhibition of specific receptor pathways, similar to other azabicyclic compounds.
Antibacterial Studies
A study conducted on derivatives of azabicyclo compounds demonstrated significant antibacterial activity against various pathogens, including Pseudomonas aeruginosa and Klebsiella pneumoniae. The study found that modifications to the bicyclic structure could enhance efficacy against resistant strains .
Vasopressin Receptor Studies
In a pharmacological study, several azabicyclo derivatives were tested for their affinity to vasopressin receptors. Compounds similar to 3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one showed promising results as high-affinity antagonists, suggesting potential therapeutic applications in managing cardiovascular diseases .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
